Versiconal hemiacetal acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

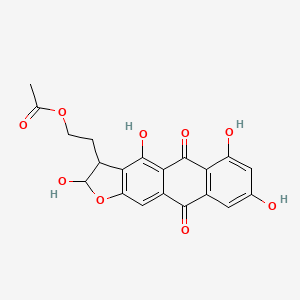

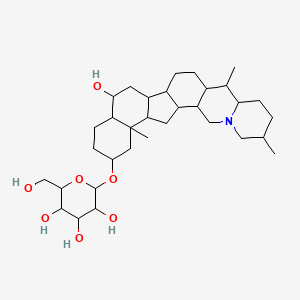

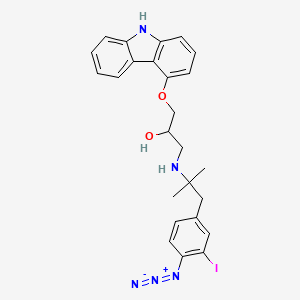

Versiconal hemiacetal acetate is an anthrafuran that is 2,3-dihydroanthra[2,3-b]furan-5,10-dione substituted at positions 2, 4, 6 and 8 by hydroxy groups and at position 3 by a 2-acetoxyethyl group. An intermediate in the biosynthesis of aflatoxin. It has a role as a metabolite. It is an anthrafuran, a lactol, a polyphenol, an acetate ester and a palmitoyl amino acid.

Applications De Recherche Scientifique

Aflatoxin Biosynthesis

Versiconal hemiacetal acetate (VHA) plays a crucial role in the biosynthesis of aflatoxins, which are toxic compounds produced by certain fungi. The conversion of VHA to versiconal and versiconol acetate to versiconol in aflatoxin biosynthesis is catalyzed by specific enzymes, as found in studies involving the fungus Aspergillus parasiticus (Chang, Yabe, & Yu, 2004). Another study elucidated the complex metabolic pathways involving VHA in aflatoxin production, highlighting the chemical intricacies of these fungal biosynthetic processes (Yabe et al., 2003).

Enzyme Function Studies

Research has also focused on understanding the function of specific enzymes in the conversion of VHA during aflatoxin biosynthesis. For instance, the role of a reductase enzyme encoded by the vrdA gene, which is not part of the aflatoxin gene cluster but participates in the biosynthesis, was investigated (Shima et al., 2009). Additionally, the functions of the cypX and moxY genes in the aflatoxin biosynthesis pathway involving VHA were clarified in a study by Wen et al. (2005), demonstrating the complexity of genetic regulation in fungal secondary metabolite synthesis (Wen et al., 2005).

Chemical Reactions and Mechanisms

Beyond fungal biosynthesis, VHA is also relevant in broader chemical studies. For instance, Yusuf (2020) explored the reaction mechanism in the formation of acetal from 2-chlorobenzaldehyde, demonstrating the broader chemical relevance of hemiacetal and acetal formation processes (Yusuf, 2020). Pei, Chen, and Liu (2018) studied the use of structurally complex cyclic hemiacetals in organocatalytic reactions, highlighting the potential utility of hemiacetal structures in synthetic chemistry (Pei, Chen, & Liu, 2018).

Fungal Secondary Metabolites

Research into fungal secondary metabolites has also involved VHA. Song et al. (2014) identified new sterigmatocystin analogues, including a hemiacetal form, from a marine-derived fungus, expanding the understanding of the diversity of fungal metabolites (Song et al., 2014).

Propriétés

Numéro CAS |

62886-00-4 |

|---|---|

Nom du produit |

Versiconal hemiacetal acetate |

Formule moléculaire |

C20H16O9 |

Poids moléculaire |

400.3 g/mol |

Nom IUPAC |

2-(2,4,6,8-tetrahydroxy-5,10-dioxo-2,3-dihydronaphtho[2,3-f][1]benzofuran-3-yl)ethyl acetate |

InChI |

InChI=1S/C20H16O9/c1-7(21)28-3-2-9-15-13(29-20(9)27)6-11-16(19(15)26)18(25)14-10(17(11)24)4-8(22)5-12(14)23/h4-6,9,20,22-23,26-27H,2-3H2,1H3 |

Clé InChI |

DYJNRRXQVSJBAA-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |

SMILES canonique |

CC(=O)OCCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |

Synonymes |

versiconal hemiacetal acetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(3,4-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1196165.png)

![N-cyclohexyl-N,4-dimethyl-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1196167.png)

![2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1196170.png)

![5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B1196173.png)